molecular formula C12H16FN3O B1603179 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline CAS No. 223513-02-8

2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline

Cat. No.: B1603179
CAS No.: 223513-02-8
M. Wt: 237.27 g/mol
InChI Key: OECCVDNJKOKUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Piperazine Derivatives in Chemical Research

The development of piperazine derivatives as a significant class of chemical compounds has evolved substantially since their initial discovery and characterization. Piperazine itself, with the molecular formula (CH2CH2NH)2, represents a fundamental heterocyclic six-membered ring compound containing two nitrogen atoms in the 1 and 4 positions. The compound can be conceptualized as cyclohexane with the 1- and 4-CH2 groups replaced by nitrogen-hydrogen groups, creating a unique structural framework that has proven invaluable in chemical research and development.

The nomenclature of piperazines traces back to their chemical similarity with piperidine, which forms part of the structure of piperine found in the black pepper plant (Piper nigrum). The addition of the "-az-" infix to "piperazine" specifically refers to the extra nitrogen atom compared to piperidine, though it is important to note that piperazines are not derived from plants in the Piper genus. This naming convention reflects the systematic approach to chemical classification that has characterized the field since the early development of organic chemistry.

Substituted derivatives of piperazine have emerged as a broad class of chemical compounds with diverse applications in research. The synthesis of piperazine typically involves the ammoniation of 1,2-dichloroethane or ethanolamine, a reaction primarily used for ethylene diamine production, with piperazine appearing as a valuable side product. Alternative synthetic routes include the reduction of pyrazine with sodium in ethanol, demonstrating the versatility of approaches available to researchers working with these compounds.

The structural characteristics of piperazine have been confirmed through X-ray crystallography, revealing that the molecule adopts a chair conformation with the two nitrogen-hydrogen groups positioned equatorially. This structural arrangement contributes to the compound's chemical reactivity and serves as the foundation for understanding the behavior of more complex piperazine derivatives. The basicity of piperazine reflects that of a typical amine, with a ten percent aqueous solution exhibiting a pH range of 10.8 to 11.8, and two pKb values of 5.35 and 9.73 at 25 degrees Celsius.

Significance of Fluorinated Aromatic Compounds in Scientific Literature

Fluorinated aromatic compounds have established themselves as critical components in modern chemical research, with their unique properties offering substantial advantages across numerous applications. The strategic incorporation of fluorine atoms into aromatic systems can productively influence molecular conformation, acidity constants, intrinsic potency, membrane permeability, metabolic pathways, and pharmacokinetic properties. These modifications represent a sophisticated approach to molecular design that has gained increasing prominence in contemporary chemical research.

The role of fluorine in chemical applications continues to expand rapidly as researchers develop greater understanding of the unique properties associated with this unusual element and learn to deploy it with increasing sophistication. Selective aromatic fluorine substitution can increase the affinity of a molecule for macromolecular recognition sites through non-covalent interactions, though these effects require careful evaluation through direct comparison of binding affinities between selectively fluorinated compounds and their corresponding hydrocarbons.

Research has demonstrated that fluorination's impact on individual molecular interactions, while significant, is quite modest in absolute terms. Upon binding to protein receptors, cumulative fluorinated aromatic quadrupolar and carbon-fluorine dipolar interaction energies rarely differ from those of corresponding hydrocarbons by more than 1.3 kilocalories per mole, with most individual interactions appearing to be in the 0.1 to 0.4 kilocalorie per mole range. This finding suggests that the benefits of fluorination often arise from cumulative effects rather than dramatic individual molecular interactions.

The small and highly electronegative fluorine atom can play a remarkable role in chemical applications beyond simple binding interactions. Selective installation of fluorine into therapeutic or diagnostic small molecule candidates can enhance numerous pharmacokinetic and physicochemical properties, including improved metabolic stability and enhanced membrane permeation. Additionally, increased binding affinity of fluorinated compounds to target proteins has been documented in numerous cases, demonstrating the versatility of fluorine as a molecular modification tool.

Fluorine-18 has emerged as a particularly valuable isotope for radiolabel tracer applications in Positron Emission Tomography imaging, representing an increasingly important application of fluorinated compounds in research settings. This development has created additional impetus for the synthesis and characterization of fluorinated aromatic compounds, contributing to the growing body of knowledge surrounding their properties and applications.

Discovery and Initial Characterization of 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline

The compound this compound represents a sophisticated combination of piperazine chemistry with fluorinated aromatic systems. This compound, bearing the Chemical Abstracts Service registry number 223513-02-8, has been systematically characterized and documented in chemical databases as a research chemical with specific molecular properties. The compound exists under several synonymous names, including 1-[4-(2-amino-4-fluorophenyl)piperazin-1-yl]ethanone, reflecting the systematic nomenclature conventions used in chemical literature.

The molecular structure of this compound incorporates several key functional groups that contribute to its distinctive chemical properties. The compound features a piperazine ring substituted with an acetyl group at one nitrogen atom, while the other nitrogen atom is connected to a fluorinated aniline moiety. This structural arrangement creates a molecule with both the characteristic basicity associated with piperazine derivatives and the unique electronic properties imparted by fluorine substitution on the aromatic ring.

Structural analysis reveals that the compound adopts a specific three-dimensional conformation, as documented through computational modeling and crystallographic studies. The International Union of Pure and Applied Chemistry name for the compound, 1-[4-(2-amino-4-fluorophenyl)piperazin-1-yl]ethanone, precisely describes the connectivity and functional group arrangement within the molecule. The compound's International Chemical Identifier string and key provide standardized methods for database searching and structural identification across different chemical information systems.

The physical properties of this compound have been characterized through various analytical techniques. The compound exhibits a density of approximately 1.245 grams per cubic centimeter and a calculated boiling point of 444.9 degrees Celsius at 760 millimeters of mercury pressure. These properties reflect the influence of both the piperazine ring system and the fluorinated aromatic substituent on the overall molecular behavior.

Chemical characterization studies have established key spectroscopic and analytical parameters for the compound. The compound demonstrates specific solubility characteristics and stability profiles that reflect its hybrid nature as both a piperazine derivative and a fluorinated aromatic compound. Quality control specifications for research-grade material typically require a minimum purity of 97 percent as determined by high-performance liquid chromatography, with moisture content limited to 0.5 percent maximum.

Related Fluorinated Piperazine Derivatives

The chemical space surrounding this compound includes numerous related compounds that share structural similarities while exhibiting distinct molecular properties. One closely related compound is 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline, which bears Chemical Abstracts Service number 869944-01-4 and molecular formula C11H16FN3. This compound demonstrates how substitution patterns on both the piperazine ring and the fluorinated aromatic system can be systematically varied to create families of related molecules.

The compound 5-Fluoro-2-(4-methylpiperazin-1-yl)aniline exhibits a molecular weight of 209.26 grams per mole, representing a lighter analog of the target compound due to the presence of a methyl group rather than an acetyl substituent on the piperazine nitrogen. This structural modification results in different physical properties, including a calculated boiling point of 338.1 degrees Celsius at 760 millimeters of mercury and a density of 1.2 grams per cubic centimeter. These differences illustrate how relatively small structural changes can significantly impact the overall molecular properties.

Another significant related compound is 4-(4-Acetyl-piperazin-1-YL)-2-fluoroaniline, identified by Chemical Abstracts Service number 864146-95-2. This isomeric compound shares the same molecular formula C12H16FN3O as the target compound but differs in the position of the fluorine substituent on the aromatic ring. The positional isomerism creates distinct electronic and steric environments that influence the compound's chemical reactivity and physical properties.

Research into piperazine derivatives has revealed systematic approaches to their synthesis and characterization. Studies have demonstrated that piperazine analogs can be synthesized and evaluated for various biological activities, with structure-activity relationship investigations elucidating the connections between chemical structure and functional properties. These investigations provide valuable insights into how modifications to the piperazine scaffold and aromatic substituents influence overall molecular behavior.

The synthesis of fluorinated piperazine derivatives often involves nucleophilic aromatic substitution reactions, where piperazine or substituted piperazine compounds react with appropriately activated fluorinated aromatic precursors. These reactions typically proceed under controlled conditions to ensure regioselective substitution and minimize the formation of undesired side products. The development of efficient synthetic routes has enabled researchers to access diverse collections of fluorinated piperazine derivatives for systematic study.

Classification within Chemical Taxonomy

The compound this compound occupies a specific position within the broader taxonomy of organic chemical compounds, reflecting its membership in multiple overlapping chemical classes. As a piperazine derivative, the compound belongs to the heterocyclic compound family, specifically the diazine subclass that encompasses six-membered rings containing two nitrogen atoms. This classification places the compound within a well-established chemical framework that has been extensively studied and characterized in the literature.

From the perspective of fluorinated compounds, this compound represents a member of the fluorinated aromatic compound class, which has gained substantial attention in chemical research due to the unique properties imparted by fluorine substitution. The compound specifically exemplifies the category of monofluorinated aromatics, where a single fluorine atom replaces a hydrogen atom on the aromatic ring system. This modification creates distinct electronic properties that differentiate the compound from its non-fluorinated analogs.

The acetyl substituent on the piperazine nitrogen atom places the compound within the acylated amine category, reflecting the presence of the carbonyl-containing functional group attached to the nitrogen. This structural feature contributes additional chemical reactivity and influences the compound's overall polarity and solubility characteristics. The combination of acetyl substitution with fluorinated aromatic attachment creates a molecule that exhibits properties characteristic of both functional group classes.

Within the specific context of aniline derivatives, the compound represents a highly substituted example of this important chemical class. The aniline moiety provides the fundamental aromatic amine structure, while the piperazine and fluorine substituents create a complex substitution pattern that significantly modifies the basic aniline properties. This classification system allows researchers to predict certain chemical behaviors based on knowledge of related compounds within the same categories.

The compound can also be classified as a pharmaceutical intermediate or research chemical, reflecting its potential utility in the synthesis of more complex molecules or its value as a subject for chemical and biological investigation. This functional classification differs from structural taxonomy but provides important context for understanding the compound's role in contemporary chemical research and development programs.

Property Value Method/Reference
Molecular Formula C12H16FN3O Computational Analysis
Molecular Weight 237.27 g/mol Mass Spectrometry
Chemical Abstracts Service Number 223513-02-8 Registry Database
Density 1.245 g/cm³ Calculated Property
Boiling Point 444.9°C at 760 mmHg Computational Prediction
Flash Point 222.9°C Safety Analysis
International Chemical Identifier Key OECCVDNJKOKUMN-UHFFFAOYSA-N Standardized Identifier
Purity Specification 97% minimum High-Performance Liquid Chromatography
Related Compound Chemical Abstracts Service Number Molecular Formula Key Structural Difference
5-Fluoro-2-(4-methylpiperazin-1-yl)aniline 869944-01-4 C11H16FN3 Methyl vs. Acetyl substitution
4-(4-Acetyl-piperazin-1-YL)-2-fluoroaniline 864146-95-2 C12H16FN3O Fluorine position isomerism

Properties

IUPAC Name

1-[4-(2-amino-4-fluorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13)8-11(12)14/h2-3,8H,4-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECCVDNJKOKUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593625
Record name 1-[4-(2-Amino-4-fluorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223513-02-8
Record name 1-[4-(2-Amino-4-fluorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 2-(4-Acetyl-piperazin-1-yl)-5-fluoroaniline typically involves nucleophilic substitution or coupling reactions between a 5-fluoroaniline derivative and 4-acetylpiperazine. The key step is the formation of a bond between the aniline nitrogen and the piperazine moiety, often facilitated by suitable solvents and catalysts.

Typical Reaction Conditions

  • Solvents: Common solvents include polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), and sometimes protic solvents like ethanol or methanol.
  • Catalysts/Base: Triethylamine (TEA) or other organic bases are often used to neutralize the generated acid and promote nucleophilic substitution.
  • Temperature: Reactions are generally conducted under reflux or at elevated temperatures (e.g., 80–200 °C) to drive the reaction to completion.
  • Time: Reaction times vary from a few minutes under microwave irradiation to several hours under conventional heating.

Detailed Preparation Methodologies from Literature

Direct Reaction of 5-Fluoroaniline with 4-Acetylpiperazine

A common approach involves stirring 5-fluoroaniline with 4-acetylpiperazine in a suitable solvent, often DMF, with triethylamine as a catalyst. The mixture is heated under reflux or subjected to microwave irradiation to accelerate the reaction.

  • After reaction completion, the mixture is cooled, and the product is precipitated by adding water or ice.
  • The crude product is filtered, washed with acetone or ethanol to remove unreacted starting materials, and dried under vacuum at moderate temperatures (~40 °C).

This method yields the target compound with high purity and good yield (typically 80–90%).

Coupling via Amide Bond Formation Using Coupling Agents

In some cases, the synthesis involves coupling an amine (such as 5-fluoroaniline) with an acetylated piperazine derivative using coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and bases such as DIPEA (N,N-Diisopropylethylamine).

  • The reaction is performed in dichloromethane at room temperature or slightly elevated temperatures.
  • Microwave irradiation (2.45 GHz, 200 W) for a few minutes (5 min) can be used to enhance reaction rates.
  • Purification is achieved by flash column chromatography using solvent mixtures such as dichloromethane/diethyl ether/methanol.
  • Further purification by preparative HPLC may be employed to separate regioisomers if formed.

This method is advantageous for precise control over reaction conditions and purity, especially in research-scale synthesis.

Representative Synthetic Procedure Example

Step Reagents & Conditions Description Outcome
1 5-Fluoroaniline + 4-acetylpiperazine in DMF Stir with triethylamine (1:1 equiv) at room temperature for 10 min Formation of intermediate
2 Reflux at 200 °C for 4 h Heating to promote nucleophilic substitution Completion of coupling reaction
3 Cool to room temperature, add water and ice Precipitation of crude product Isolation of solid product
4 Filter, wash with acetone, dry under vacuum at 40 °C Purification step Pure this compound

Analytical Characterization Data (Typical)

Technique Data / Observations
Melting Point Approx. 180–220 °C (varies with purity and batch)
FT-IR (ATR) Characteristic peaks at ~1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (NH stretch)
¹H-NMR (DMSO) Signals corresponding to aromatic protons, piperazine CH₂ groups, and acetyl methyl group
¹³C-NMR (DMSO) Carbonyl carbon ~168 ppm, aromatic carbons 110–140 ppm, piperazine carbons ~40 ppm
Mass Spectrometry Molecular ion peak matching calculated molecular weight

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction time from hours to minutes while maintaining or improving yields.
  • Use of triethylamine as a base catalyst enhances nucleophilicity and neutralizes acid by-products, improving product purity.
  • Solvent choice influences reaction rate and product solubility; DMF and dichloromethane are preferred for their polarity and ability to dissolve reactants.
  • Post-reaction purification by washing with acetone or ethanol effectively removes unreacted amines and side products.
  • Preparative HPLC is recommended when regioisomeric mixtures are formed to achieve high purity for biological testing.

Summary Table of Preparation Methods

Method Solvent Catalyst/Base Temperature Time Yield (%) Notes
Direct reflux DMF Triethylamine 200 °C (reflux) 4 h 80–90 Simple, scalable, good yield
Microwave-assisted coupling Dichloromethane TBTU, DIPEA 30 °C (microwave) 5 min 85–90 Fast, suitable for regioisomer control
Batch industrial synthesis Ethanol/Methanol Various catalysts Controlled heating Hours to days High Automated reactors, precise control

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notably, piperazine derivatives have shown promise in modulating neurotransmitter systems, particularly in the treatment of neurological disorders.

  • Neurotransmitter Modulation : Research indicates that piperazine derivatives can act as antagonists or agonists at neurotransmitter receptors, influencing neuronal signaling pathways. For instance, studies have demonstrated that compounds with similar structures exhibit significant activity at serotonin and dopamine receptors .

Antimicrobial Activity

Piperazine derivatives have been explored for their antimicrobial properties. The incorporation of the acetyl group in 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline may enhance its efficacy against a range of pathogens.

  • Case Study : A study evaluating the antimicrobial activity of structurally related piperazine compounds found that modifications in the side chains significantly affected their antibacterial potency . This suggests that this compound could be a candidate for further investigation in this area.

Inhibition of Enzymatic Activity

The compound's potential as an enzyme inhibitor has been a focus of research, particularly regarding enzymes involved in metabolic disorders.

  • Alpha-Glucosidase Inhibition : Similar compounds have been studied as inhibitors of alpha-glucosidase, an enzyme relevant in diabetes management. Inhibitors can help regulate blood glucose levels by slowing carbohydrate absorption . The structural features of this compound may confer similar inhibitory effects.

Cancer Research

Piperazine derivatives are also being explored for their anticancer properties. The ability to modify cellular pathways through receptor interactions positions these compounds as potential anticancer agents.

  • Mechanism of Action : Compounds with piperazine scaffolds have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Neurotransmitter ModulationAgonist/antagonist at receptors
Antimicrobial ActivityInhibition of bacterial growth
Enzyme InhibitionAlpha-glucosidase inhibition
Anticancer PropertiesModulation of cell signaling

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The piperazine ring enhances the compound’s solubility and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Ring System Modifications

  • Piperazine vs. The dihydrochloride salt further improves aqueous solubility .
  • Bromo Substitution : The addition of a bromine atom at position 2 () increases molecular weight by ~80 g/mol and introduces steric hindrance, which may reduce enzymatic degradation but limit membrane permeability .

Positional Isomerism

  • This isomer has been documented in safety studies but lacks explicit pharmacological data .

Functional Group Variations

  • Thiocarbamate vs. Acetyl-Piperazine: The thiocarbamate group in S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate () replaces the acetyl-piperazine, reducing nitrogen content but introducing sulfur, which may enhance metabolic stability or mediate unique interactions with enzymes .

Phenoxy Derivatives

  • Compounds like 2-(3-Chlorophenoxy)-5-fluoroaniline () replace the acetyl-piperazine with phenoxy groups, drastically altering electronic properties.

Pharmacological Relevance

  • Therapeutic Combinations : A structurally related compound, 4-(S)-(4-Acetyl-piperazin-1-yl)-2-(R)-(4-fluoro-2-methyl-phenyl)-piperidine-1-carboxylic acid derivatives, is patented for use in depression/anxiety therapies (), highlighting the importance of acetyl-piperazine in CNS drug design .
  • Kinase Inhibition : Fluorinated aniline derivatives are common in kinase inhibitors due to fluorine’s ability to modulate electron density and improve target binding. Bromo-substituted analogues () may serve as intermediates in such syntheses .

Biological Activity

2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperazine ring and a fluorinated aniline moiety. This compound is being evaluated for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1H2N2FC6H4O\text{C}_1\text{H}_2\text{N}_2\text{F}\text{C}_6\text{H}_4\text{O}

This structure includes:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms, which is known for its versatility in drug design.
  • Acetyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Fluoroaniline moiety : The presence of fluorine can enhance biological activity through improved binding affinity to target sites.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors. Initial studies suggest that the compound may act as an inhibitor of key enzymes involved in various metabolic pathways, potentially leading to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research has shown that compounds similar to this compound possess significant antimicrobial properties. For instance, studies on structurally related piperazine derivatives have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest promising antimicrobial potential, with some derivatives showing MIC values as low as 0.18 μM against specific pathogens .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For example, docking studies have revealed that this compound may bind effectively to targets involved in cancer cell signaling pathways, leading to reduced viability in cancerous cells .

Case Studies and Comparative Analysis

Compound NameBiological ActivityIC50 (μM)Target
This compoundAntimicrobialTBDBacterial Enzymes
Compound AAntimicrobial0.18Agaricus bisporus Tyrosinase
Compound BAnticancerTBDCancer Cell Lines

Note : TBD indicates values that require further investigation.

Q & A

Q. What are the standard synthetic routes for 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting 5-fluoroaniline derivatives with acetylated piperazine precursors. For example, in analogous syntheses, anhydrides or chloroanhydrides of polyfluorocarboxylic acids are used in dry dioxane with pyridine as a base, followed by overnight stirring at room temperature. Purification involves solvent evaporation, trituration with water, and vacuum drying . Optimization may require adjusting stoichiometry (e.g., 2 equivalents of acylating agents) or solvent polarity to enhance yield .

Q. How is the compound characterized for purity and structural confirmation?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR (¹H/¹³C) to verify aromatic protons (5-fluoroaniline) and piperazine/acetyl group signals.
  • Mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion).
  • HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) .
    Comparative analysis with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) can validate spectral profiles .

Q. What are the key reactivity patterns of the 5-fluoroaniline moiety in this compound?

  • Methodological Answer : The 5-fluoroaniline group participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at the para position relative to the fluorine. The electron-withdrawing fluorine atom deactivates the ring, directing reactions to the less hindered positions. For example, in related compounds, fluoroaniline derivatives undergo coupling reactions (e.g., Buchwald-Hartwig amination) to introduce piperazine or acetyl groups . Reactivity can be modulated using Pd-based catalysts and ligand systems .

Advanced Research Questions

Q. How to design experiments to study the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with variations in the piperazine acetyl group (e.g., methyl, trifluoromethyl) or fluorine substitution patterns .
  • Step 2 : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding) to correlate substituent effects with activity.
  • Step 3 : Use statistical tools (e.g., multivariate regression) to identify critical substituents. For instance, the 4-acetyl group in related compounds enhances solubility and bioavailability, as seen in psychiatric drug candidates .

Q. What computational methods are used to predict the compound's interaction with biological targets?

  • Methodological Answer :
  • Molecular docking (e.g., AutoDock Vina) to model binding poses with target proteins (e.g., serotonin receptors, based on structural analogs in antidepressants ).
  • MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes over time.
  • QSAR models to predict physicochemical properties (logP, pKa) using PubChem-derived descriptors (e.g., InChIKey: FKSBOPHQYYZQCN-UHFFFAOYSA-N) .

Q. How to resolve contradictions in reported reactivity data between different studies?

  • Methodological Answer :
  • Systematic Review : Compare reaction conditions (e.g., solvent polarity, temperature) across studies. For example, anhydrous dioxane vs. THF may alter acylation efficiency .
  • Controlled Replication : Reproduce conflicting experiments with standardized reagents (e.g., anhydride purity >98%).
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in acylating agents) to track reaction pathways and identify side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.